Adenosine 5'-triphosphate potassium salt

Descripción general

Descripción

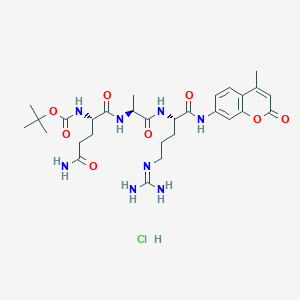

Adenosine 5’-triphosphate (ATP) is a central component of energy storage and metabolism in vivo. ATP is used in many cellular processes, respiration, biosynthetic reactions, motility, and cell division . ATP is a substrate of many kinases involved in cell signaling and of adenylate cyclase(s) that produce the second messenger cAMP .

Synthesis Analysis

Adenosine 5’-diphosphate (ADP) is an adenine nucleotide containing two phosphate groups esterified to the sugar moiety at the 5’ position. It is produced by dephosphorylation of adenosine 5’-triphosphate (ATP) by ATPases and can be converted back to ATP by ATP synthases .Molecular Structure Analysis

The three-dimensional structure of adenosine triphosphate in the hydrated disodium salt is reported to a resolution of 0.9 A . ATP consists of an adenine attached by the 9-nitrogen atom to the 1′ carbon atom of a sugar (ribose), which in turn is attached at the 5’ carbon atom of the sugar to a triphosphate group .Chemical Reactions Analysis

ATP is a nucleotide that provides energy to drive and support many processes in living cells, such as muscle contraction, nerve impulse propagation, condensate dissolution, and chemical synthesis . When consumed in metabolic processes, ATP converts either to adenosine diphosphate (ADP) or to adenosine monophosphate (AMP). Other processes regenerate ATP .Physical And Chemical Properties Analysis

The chemical formula of ATP is C10H16N5O13P3 with a molar mass of 507.18 g/mol . The density of the disodium salt is 1.04 g/cm^3 . It has a melting point of 187 °C (disodium salt; decomposes) . In neutral solution, ionized ATP exists mostly as ATP 4−, with a small proportion of ATP 3− .Aplicaciones Científicas De Investigación

Pulmonary Pathophysiology

ATP plays a significant role in the lungs, acting as an autocrine and paracrine agent. It activates P2 receptors on cell surfaces, which can lead to bronchoconstriction, cough, and the release of pro-inflammatory neuropeptides . This mechanism is crucial in understanding and potentially treating conditions like asthma and COPD.

Cardiovascular Applications

In cardiology, ATP has been used as a pulmonary vasodilator for patients with pulmonary hypertension. It’s also utilized in the diagnosis and treatment of paroxysmal supraventricular tachycardias and has allowed for highly accurate diagnosis of coronary artery disease .

Neurotransmission and Muscle Contraction

ATP is involved in neurotransmission and muscle contraction, influencing both neuronal and muscular functions. This includes its role in synaptic transmission and the regulation of muscle contractions, which are essential for movement and coordination .

Metabolic Regulation

Extracellular ATP and its breakdown product adenosine exert effects on liver glycogen metabolism, contributing to the regulation of blood glucose levels and overall energy homeostasis .

Mucociliary Clearance in Cystic Fibrosis

Nucleotides like ATP, in combination with a sodium channel blocker, have improved mucociliary clearance from the airways to near normal in patients with cystic fibrosis, highlighting its therapeutic potential .

Anesthesia and Pain Management

In anesthesia, low-dose adenosine, a breakdown product of ATP, has been used to reduce neuropathic pain, hyperalgesia, and ischemic pain, comparable to morphine or ketamine. This has led to a reduction in postoperative opioid use .

Blood-Brain Barrier Modulation

ATP-sensitive potassium channels may serve as a target for biochemical modulation of the blood-brain barrier (BBB) permeability. This could increase the delivery of anti-tumor agents selectively to metastatic brain tumors .

Mecanismo De Acción

Target of Action

Adenosine 5’-triphosphate (ATP) is a central component of energy storage and metabolism in vivo . It serves as a substrate for kinases involved in cell signaling and adenylate cyclases that produce the second messenger cAMP . ATP also has intrinsic metal binding affinity, with binding constants for various metals such as Mg2+, Na+, Ca2+, K+, Sr2+, and Li+ .

Mode of Action

ATP acts as an autocrine and paracrine agent affecting various cell types by activating cell surface P2 receptors (P2R), which include trans-cell membrane cationic channels, P2XR, and G protein-coupled receptors, P2YR . ATP is able to store and transport chemical energy within cells . It also plays an important role in the synthesis of nucleic acids .

Biochemical Pathways

ATP is involved in many metabolic reactions. For example, 601 ATP-related reactions were listed in the KEGG database . ATP is required for DNA replication, biosynthesis, protein assembly, and biochemical transport (uptake and export) . ATP is biosynthesized by a de novo nucleotide synthetic pathway in all organisms .

Pharmacokinetics

ATP is soluble in water (50 mg/ml), yielding a clear, colorless solution . Aqueous solutions of ATP are stable for months when frozen at –15 °C and for approximately one week at 0 °C . Atp solutions are only stable for several hours at 0 oc when dissolved in a trichloroacetic acid solution .

Result of Action

Extracellular ATP may result from the extracellular breakdown of released adenine nucleotides, namely ATP, ADP (adenosine 5’-diphosphate), and AMP (adenosine 5’-monophosphate), by a cascade of ecto-nucleotidases bound to the plasma membrane . ATP provides the metabolic energy to drive metabolic pumps and serves as a coenzyme in a wide array of enzymatic reactions .

Action Environment

The stability and efficacy of ATP can be influenced by environmental factors. For instance, in alkaline solution, ATP rapidly decomposes to inorganic pyrophosphate and adenosine 5’-phosphate even at 0 °C . Also, ATP cannot be stored, hence its consumption must closely follow its synthesis .

Safety and Hazards

Direcciones Futuras

K_ATP channels are a potential target for biochemical modulation of BTB permeability to increase antineoplastic drug delivery selectively to brain tumors . Preclinical and clinical studies implicate K_ATP channels in migraine initiation . Future studies are warranted to provide a better understanding of the role of K_ATP channel subgroups in migraine .

Propiedades

InChI |

InChI=1S/C10H16N5O13P3.2K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/t4-,6-,7-,10-;;/m1../s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRTZQELCVZCIFU-IDIVVRGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[K].[K] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[K].[K] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16K2N5O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 87469917 | |

CAS RN |

42373-41-1 | |

| Record name | Adenosine 5'-triphosphate dipotassium salt dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B1383410.png)

![1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride](/img/structure/B1383411.png)

![tert-butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate](/img/structure/B1383421.png)